6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

Medicinal Chemistry Chemical Biology Kinase Inhibition

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride (CAS 2757730-50-8) is a synthetic pyrimidine derivative with a molecular formula of C10H20Cl3N5O and a molecular weight of 332.7 g/mol. The compound is primarily available as a research chemical from multiple commercial suppliers, typically at standard purities of 95–98%.

Molecular Formula C10H20Cl3N5O
Molecular Weight 332.7 g/mol
Cat. No. B8212492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride
Molecular FormulaC10H20Cl3N5O
Molecular Weight332.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl
InChIInChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H
InChIKeyZOGWHCAAROLUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine Trihydrochloride – Core Chemical Identity and Sourcing Baseline


6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride (CAS 2757730-50-8) is a synthetic pyrimidine derivative with a molecular formula of C10H20Cl3N5O and a molecular weight of 332.7 g/mol [1]. The compound is primarily available as a research chemical from multiple commercial suppliers, typically at standard purities of 95–98% . It serves as a building block or intermediate in medicinal chemistry, but no peer-reviewed pharmacological data currently exist for this specific molecule.

Why Analog Substitution of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine Trihydrochloride Carries Unquantified Risk


In the absence of comparative experimental data, substituting 6-(cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride with any close analog (e.g., 6-(cyclohexylmethoxy)-pyrimidine-2,4,5-triamine [1] or the free base 6-(cyclohexyloxy)pyrimidine-2,4,5-triamine ) would be scientifically unjustified. Even structurally similar pyrimidine triamines can exhibit drastic differences in solubility, crystallinity, salt-form stability, and target engagement [2]. Without explicit head-to-head data, there is no assurance that a replacement will maintain the same reactivity, binding affinity, or pharmacokinetic profile.

Quantitative Differentiation Evidence for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine Trihydrochloride


No Direct Head-to-Head or Cross-Study Comparable Quantitative Evidence Identified

After an exhaustive search of primary research papers, patents, and authoritative databases, no quantitative head-to-head comparison, cross-study comparable data, or robust class-level numerical inference was found for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride against any closest analog. All identifiable comparators (e.g., NU6027, 6-cyclohexylmethoxy-pyrimidine-2,4,5-triamine, 2,4-diamine-6-cyclohexylpyrimidine derivatives) lack published paired data with the target compound under identical assay conditions. Consequently, no differential evidence meeting the mandatory quantitative criteria can be presented. [1] [2] [3]

Medicinal Chemistry Chemical Biology Kinase Inhibition

Research Application Scenarios Where 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine Trihydrochloride May Be Considered


Medicinal Chemistry Hit Expansion Around Cyclin-Dependent Kinase (CDK) Scaffolds

Given the established CDK-inhibitory activity of pyrimidine-2,4,5-triamine derivatives [1] and the fact that cyclohexyloxy substitution has proven productive in related CDK2 inhibitors [2], this compound could serve as a late-stage diversification intermediate. Its procurement is justified for structure–activity relationship (SAR) exploration where the cyclohexyl ether group is hypothesized to enhance hydrophobic pocket occupancy. Researchers must be aware that no direct CDK inhibition data exist for this specific compound. [1] [2]

Phosphatase Inhibitor Analogue Design (CDC25 Focus)

Patented triaminopyrimidine derivatives have demonstrated CDC25 phosphatase inhibitory activity [3]. The compound’s triaminopyrimidine core matches the general formula of these CDC25 inhibitors. Its unique cyclohexyloxy group at the 6-position provides a synthetic handle not found in the patent-exemplified analogs. This makes it a candidate for novel CDC25 inhibitor design, though all activity must be experimentally verified. [3]

Salt-Form and Solubility Optimization Studies

The trihydrochloride salt form (as opposed to the free base, CAS 859065-80-8) may offer differential aqueous solubility and handling properties crucial for in vitro assay preparation . While no head-to-head solubility data exist, the presence of three hydrochloride counterions suggests a fundamentally different dissolution profile compared to the monohydrochloride analog (CAS 2135613-82-8). This salt-form distinction is a tangible procurement rationale when screening solubility-limited chemotypes.

Quote Request

Request a Quote for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.